

Generic Ledipasvir (Acetone) Formulations: A Bioequivalence Comparison

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of generic **ledipasvir** (acetone) formulations with the reference product, Harvoni®. The information presented is based on publicly available data from bioequivalence studies and guidance from regulatory agencies.

Executive Summary

Generic formulations of ledipasvir, in a fixed-dose combination with sofosbuvir, have been developed to provide more accessible treatment options for Hepatitis C Virus (HCV) infection. To ensure therapeutic equivalence, these generic products must demonstrate bioequivalence to the originator product. This guide summarizes the key pharmacokinetic parameters from a pivotal bioequivalence study and outlines the standard experimental protocols recommended by regulatory bodies such as the World Health Organization (WHO) and the U.S. Food and Drug Administration (FDA).

Data Presentation: Bioequivalence of Ledipasvir

The following table summarizes the key pharmacokinetic parameters for ledipasvir from a bioequivalence study comparing a generic formulation to the reference product, Harvoni®, in healthy adult volunteers. The study was a single-dose, randomized-sequence, open-label, reference-replicated, 3-period crossover design conducted under fasting conditions.



Pharmacokinetic Parameter	Geometric Mean Ratio (Test/Reference) %	90% Confidence Interval
Cmax (Maximum Plasma Concentration)	Not Reported	87.33% - 115.15%
AUClast (Area Under the Curve from time 0 to the last measurable concentration)	Not Reported	83.82% - 112.26%

Data sourced from a study by Wasef et al. on a fixed-dose combination tablet of sofosbuvir and ledipasvir.

Interpretation of Data:

For a generic drug to be considered bioequivalent to the reference product, the 90% confidence intervals (CIs) for the geometric mean ratios of Cmax and AUC must fall within the predetermined range of 80.00% to 125.00%[1]. The data presented in the table demonstrates that the 90% CIs for both Cmax and AUClast for the generic ledipasvir formulation are well within this acceptance range. This indicates that the rate and extent of absorption of ledipasvir from the generic product are equivalent to that of the reference product.

Experimental Protocols

Bioequivalence studies for generic ledipasvir formulations are typically conducted based on guidelines provided by regulatory agencies. The following outlines a standard protocol for such a study.

Study Design

A single-dose, randomized, open-label, two-period, two-sequence crossover study is the generally recommended design[1]. However, due to the high intra-subject variability of ledipasvir, a replicate design may also be employed[1].

 Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers are typically enrolled.



- Dosage: A single oral dose of the test product (generic ledipasvir/sofosbuvir) and the reference product (Harvoni®) is administered in each study period.
- Washout Period: An adequate washout period between the two treatment periods is required
 to ensure that the drug from the first period is completely eliminated before the second
 period begins.
- Fasting/Fed Conditions: Studies are generally conducted under fasting conditions.
- Blood Sampling: Blood samples are collected at predefined time points before and after drug administration to characterize the plasma concentration-time profile of ledipasvir.

Bioanalytical Method

The concentration of ledipasvir in plasma samples is determined using a validated bioanalytical method, typically liquid chromatography with tandem mass spectrometry (LC-MS/MS). The method must be validated for linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Analysis

The primary pharmacokinetic parameters for assessing bioequivalence are:

- Cmax: The maximum observed plasma concentration of the drug.
- AUC0-t: The area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
- AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.

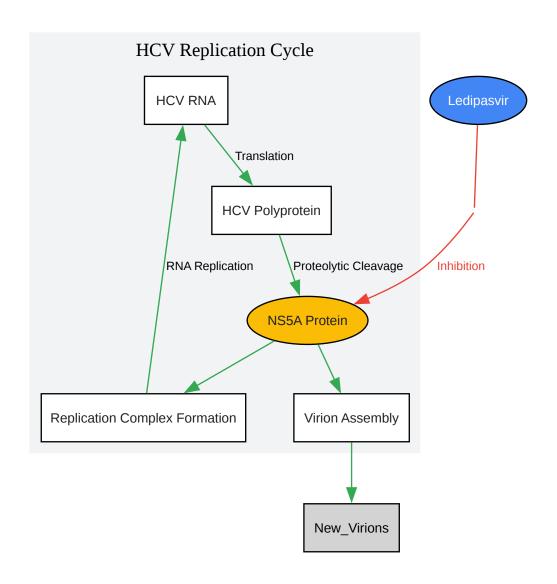
Statistical analysis is performed on the log-transformed Cmax and AUC data to determine the geometric mean ratios and their 90% confidence intervals.

Visualizations Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for a generic drug.







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References

- 1. extranet.who.int [extranet.who.int]
- To cite this document: BenchChem. [Generic Ledipasvir (Acetone) Formulations: A Bioequivalence Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15158386#bioequivalence-study-of-generic-ledipasvir-acetone-formulations]

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